2,5-Difluoro-4-morpholin-4-ylaniline
Overview
Description
Molecular Structure Analysis
The molecular weight of 2,5-Difluoro-4-morpholin-4-ylaniline is 214.21 . Its IUPAC name is 2,5-difluoro-4-morpholinoaniline and its Inchi Code is 1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 .Physical And Chemical Properties Analysis
2,5-Difluoro-4-morpholin-4-ylaniline is a powder at room temperature .Scientific Research Applications
Chemical and Pharmacological Interest in Morpholine Derivatives : Morpholine derivatives have been explored for their diverse pharmacological activities. Scientists have been interested in designing and synthesizing novel morpholine derivatives due to their potent pharmacophoric activities, which include acting as intermediates in the synthesis of pharmacologically active compounds. Such activities suggest the utility of 2,5-Difluoro-4-morpholin-4-ylaniline in similar contexts, potentially contributing to the development of new therapeutic agents (M. Asif & M. Imran, 2019).
Analytical and Detection Methods : While not directly related to 2,5-Difluoro-4-morpholin-4-ylaniline, the review on analytical methods used in determining antioxidant activity highlights the importance of developing sensitive and specific detection methods for various compounds, including potentially for 2,5-Difluoro-4-morpholin-4-ylaniline. Such methods are crucial for understanding the compound's roles and effects in biological systems (I. Munteanu & C. Apetrei, 2021).
Synthetic Approaches and Pharmaceutical Applications : The exploration of synthetic approaches for piperazine and morpholine analogues underscores the ongoing interest in utilizing these scaffolds for pharmaceutical applications. This includes the development of novel methods for their synthesis, which could be applicable to the synthesis and application of 2,5-Difluoro-4-morpholin-4-ylaniline in pharmaceutical contexts (Al-Ghorbani Mohammed et al., 2015).
Inhibition of Gene Function : Studies on morpholino oligos, which inhibit gene function in various model organisms, offer insights into how morpholine derivatives can be utilized in genetic studies and possibly in therapeutic interventions. Although not directly related to 2,5-Difluoro-4-morpholin-4-ylaniline, this indicates the potential for morpholine derivatives in modulating gene expression for research and therapeutic purposes (J. Heasman, 2002).
Safety And Hazards
The safety information for 2,5-Difluoro-4-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2,5-difluoro-4-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJDTKMYLKMVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-morpholin-4-ylaniline | |
CAS RN |
1238704-91-0 | |
Record name | 2,5-difluoro-4-(morpholin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.